8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Overview
Description
8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of N-propargylpyridiniums under basic conditions. This reaction is typically promoted by sodium hydroxide (NaOH) and carried out in aqueous media at ambient temperature . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization through metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cycloisomerization reactions. These methods prioritize efficiency and yield, utilizing catalysts such as palladium (Pd) or copper (Cu) to facilitate the cyclization process. The use of green chemistry principles, such as metal-free and solvent-free conditions, is also being explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl positions, often using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes, influencing various cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to its fused isoxazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
5-methyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-4-3-5-15-7-11(14-12(8)15)10-6-13-16-9(10)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVHGPXVJZACOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=C(ON=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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